molecular formula C17H28O3S B122396 4-Octylphenethyl methanesulfonate CAS No. 162358-06-7

4-Octylphenethyl methanesulfonate

Cat. No. B122396
M. Wt: 312.5 g/mol
InChI Key: JDFKJMYGKUSROO-UHFFFAOYSA-N
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Description

4-Octylphenethyl methanesulfonate, also known as OPMS, is a chemical compound . It is also referred to as 2-(4-Octylphenyl)ethyl methanesulfonate . This compound has been extensively studied for its potential use in scientific research.


Synthesis Analysis

The synthesis of 4-Octylphenethyl methanesulfonate involves the reaction of 1S2 and triethylamine in CH2Cl2 at 0 °C, followed by the addition of methanesulfonyl chloride .


Molecular Structure Analysis

The molecular formula of 4-Octylphenethyl methanesulfonate is C17H28O3S . The molecule contains a total of 49 bonds, including 21 non-H bonds, 8 multiple bonds, 11 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfonate .


Physical And Chemical Properties Analysis

4-Octylphenethyl methanesulfonate is an orange solid . It has a molecular weight of 312.47 . The compound has a predicted boiling point of 454.8±24.0 °C and a density of 1.048±0.06 g/cm3 at 20 ºC 760 Torr .

Scientific Research Applications

1. Chemical Synthesis and Reactions

Methanesulfonic acid, closely related to methanesulfonates like 4-Octylphenethyl methanesulfonate, has been used in various chemical synthesis processes. For instance, it has been applied in the reductive ring-opening of O-benzylidene acetals, showing efficiency and convenience compared to other reagents (Zinin, Malysheva, Shpirt, Torgov, & Kononov, 2007). Similarly, methanesulfonic acid catalyzes the esterification of carboxylic acids with alcohols, proving to be easy to recover and showing excellent activity and reusability (Heng Jiang, 2005).

2. Environmental and Green Chemistry Applications

Methanesulfonic acid has been utilized in environmentally friendly methodologies, such as in the "Greener" Friedel-Crafts acylations. This method allows the preparation of aryl ketones with minimal waste, containing no metallic or halogenated components (M. Wilkinson, 2011). Additionally, its use in the production of linear alkylbenzenes showcases an environmentally benign alkylation route, emphasizing its biodegradability and ease of separation from reaction mixtures (Luong, Petre, Hoelderich, Commarieu, Laffitte, Espeillac, & Souchet, 2004).

3. Analytical Chemistry

In analytical chemistry, methanesulfonic acid is significant for identifying potentially genotoxic impurities, such as in the determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid using high-performance liquid chromatography (Zhou, Xu, Zheng, Liu, & Zheng, 2017).

4. Application in Fuel Cells

Methanesulfonic acid and its derivatives have applications in fuel cell technology. For example, methanesulfonic acid-doped chitosan membranes have been studied for their improved proton conductivity and solvent stability, vital for polymer electrolyte membranes in fuel cell applications (Vijayalekshmi & Khastgir, 2017).

properties

IUPAC Name

2-(4-octylphenyl)ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O3S/c1-3-4-5-6-7-8-9-16-10-12-17(13-11-16)14-15-20-21(2,18)19/h10-13H,3-9,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFKJMYGKUSROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256278
Record name Benzeneethanol, 4-octyl-, 1-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Octylphenethyl methanesulfonate

CAS RN

162358-06-7
Record name Benzeneethanol, 4-octyl-, 1-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162358-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, 4-octyl-, 1-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-octyl-Benzeneethanol 1-methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-(4-Octylphenyl)ethanol (53 g) and dichloromethane (500 mL) are charged into a 1 liter three-neck round bottom flask equipped with guard tube and addition funnel. Triethylamine (83.5 g) is added, the mixture is stirred for 30 minutes, then it is cooled to 0° C. Methanesulphonyl chloride (35.2 mL) is added drop-wise at 0° C. and the mass is stirred for 3 hours at room temperature. The mass is diluted with water (700 mL) and the organic layer is separated and the aqueous layer is extracted with dichloromethane (2×250 mL). The combined organic layers is washed with saturated sodium bicarbonate (500 mL) and brine solution (500 mL). The organic layer is separated, dried with sodium sulphate, and concentrated under vacuum to obtain the title compound. Yield: 70 g.
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
83.5 g
Type
reactant
Reaction Step Two
Quantity
35.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Bellur Atici, Y Yazar… - Biomedical …, 2022 - Wiley Online Library
… Alkaline hydrolysis of FINI imp C afforded 2-(4-octylphenyl)ethanol (FINI imp D), which was reacted with methanesulfonyl chloride to afford 4-octylphenethyl methanesulfonate (FINI imp …
JM Woodcock, C Coolen, KL Goodwin, DJ Baek… - Oncotarget, 2015 - ncbi.nlm.nih.gov
… To a solution of 4-octylphenethyl methanesulfonate (10 mg, 0.032 mmol) in 3 mL of acetonitrile was added N-methylmorpholine (70.4 μL, 0.64 mmol). The reaction mixture was stirred at …
Number of citations: 38 www.ncbi.nlm.nih.gov

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